Xylulose 5-phosphate
Description
Significance of Pentose (B10789219) Phosphate (B84403) Pathway Intermediates in Cellular Metabolism
The pentose phosphate pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis. vedantu.commicrobenotes.com Unlike glycolysis, which primarily aims to produce ATP, the PPP's main functions are anabolic in nature. vedantu.com It is responsible for generating two crucial products: NADPH and the precursor for nucleotide synthesis, ribose 5-phosphate. vedantu.commicrobenotes.com
The intermediates of the PPP, including xylulose 5-phosphate, are vital for a wide array of cellular processes. numberanalytics.com NADPH is essential for maintaining a reducing environment within the cell, protecting against oxidative stress, and serving as a reducing agent in biosynthetic reactions such as the synthesis of fatty acids and cholesterol. numberanalytics.comcreative-proteomics.com Ribose 5-phosphate is a fundamental building block for the synthesis of nucleotides and nucleic acids (DNA and RNA). vedantu.commicrobenotes.com
The non-oxidative phase of the PPP, where this compound is a key player, allows for the interconversion of various sugar phosphates. creative-proteomics.com This flexibility enables cells to adapt to different metabolic needs, either by channeling intermediates back into glycolysis or by prioritizing the production of ribose 5-phosphate for cell growth and proliferation. creative-proteomics.comnih.gov
Historical Context of this compound Discovery and Initial Characterization in Metabolic Pathways
The discovery of this compound is intrinsically linked to the elucidation of the pentose phosphate pathway. Early research in the mid-20th century focused on understanding the alternative routes of glucose metabolism. The work of scientists like Otto Warburg in the 1930s laid the groundwork for identifying the key enzymes and intermediates of the PPP. numberanalytics.com
Subsequent research led to the characterization of the enzymes that produce and consume this compound. Ribulose-5-phosphate 3-epimerase was identified as the enzyme responsible for the reversible conversion of ribulose 5-phosphate to this compound. wikipedia.orgnih.gov Transketolase, a key enzyme in the non-oxidative branch of the PPP, was found to utilize this compound as a two-carbon donor in reactions that are essential for the synthesis of other sugar phosphates. wikipedia.orgacs.org Initially, the role of this compound was primarily understood within the context of these interconnected reactions, as a crucial link in the carbon-shuffling network of the PPP. acs.org
Evolving Understanding of this compound Beyond a Simple Metabolic Intermediate
For a long time, this compound was viewed predominantly as a simple intermediary in the pentose phosphate pathway. However, more recent research has dramatically reshaped this understanding, revealing its crucial role as a signaling molecule that regulates key metabolic processes, particularly in response to carbohydrate intake. wikipedia.orgpnas.orgdrugbank.com
A significant breakthrough was the discovery of its role in activating protein phosphatase 2A (PP2A). pnas.orgnih.gov This activation has profound downstream effects. One major target of the Xu5P-activated PP2A is the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2). wikipedia.orgnih.gov Dephosphorylation of this enzyme leads to an increase in the levels of fructose (B13574) 2,6-bisphosphate, a potent activator of glycolysis. wikipedia.orgnih.gov
Furthermore, this compound has been identified as a key regulator of gene expression, particularly in the context of lipogenesis (fat synthesis). pnas.orgdrugbank.com It has been shown to activate the carbohydrate-responsive element-binding protein (ChREBP), a transcription factor that controls the expression of genes involved in both glycolysis and fatty acid synthesis. pnas.orgdrugbank.com By activating PP2A, which in turn dephosphorylates and activates ChREBP, this compound acts as a signal of high carbohydrate availability, promoting the conversion of excess carbohydrates into storage fats. pnas.orgnih.gov
However, the precise role of this compound in ChREBP activation has been a subject of ongoing research and some debate. While several studies have provided strong evidence for its role as a key signaling molecule pnas.orgdrugbank.comnih.gov, other research has suggested that glucose 6-phosphate (G6P), another glucose metabolite, may be the essential activator of ChREBP, with this compound playing a more modest or indirect role. nih.govnih.gov This ongoing investigation highlights the complexity of metabolic regulation and the intricate interplay between different signaling molecules.
Interactive Data Table: Key Enzymes and Reactions Involving this compound
| Enzyme | Reaction | Pathway | Significance |
| Ribulose-5-phosphate 3-epimerase | Ribulose 5-phosphate ↔ this compound | Pentose Phosphate Pathway | Produces Xu5P for the non-oxidative PPP. wikipedia.org |
| Transketolase | This compound + Ribose 5-phosphate ↔ Sedoheptulose (B1238255) 7-phosphate + Glyceraldehyde 3-phosphate | Pentose Phosphate Pathway | Key carbon-shuffling reaction. creative-proteomics.comwikipedia.org |
| Transketolase | This compound + Erythrose 4-phosphate ↔ Fructose 6-phosphate + Glyceraldehyde 3-phosphate | Pentose Phosphate Pathway | Links PPP with glycolysis. creative-proteomics.com |
| Protein Phosphatase 2A (activated by Xu5P) | Dephosphorylates target proteins | Signal Transduction | Regulates glycolysis and lipogenesis. pnas.orgnih.gov |
| Xylulokinase | D-xylulose + ATP → D-xylulose 5-phosphate + ADP | Pentose Metabolism | Allows utilization of xylose. nih.govtandfonline.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H9O8P-2 |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
[(2R,3S)-2,3,5-trihydroxy-4-oxopentyl] phosphate |
InChI |
InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h4-6,8-9H,1-2H2,(H2,10,11,12)/p-2/t4-,5-/m1/s1 |
InChI Key |
FNZLKVNUWIIPSJ-RFZPGFLSSA-L |
SMILES |
C(C(C(C(=O)CO)O)O)OP(=O)([O-])[O-] |
Isomeric SMILES |
C([C@H]([C@@H](C(=O)CO)O)O)OP(=O)([O-])[O-] |
Canonical SMILES |
C(C(C(C(=O)CO)O)O)OP(=O)([O-])[O-] |
Synonyms |
D-xylulose-5-phosphate xylulose-5-phosphate xylulose-5-phosphate, (D)-isome |
Origin of Product |
United States |
Biosynthesis and Primary Metabolic Interconversions of Xylulose 5 Phosphate
Generation of Xylulose 5-Phosphate within the Non-Oxidative Branch of the Pentose (B10789219) Phosphate (B84403) Pathway
The synthesis of this compound is a critical step that links the oxidative phase of the PPP with the non-oxidative reactions that rearrange carbon skeletons.
D-xylulose 5-phosphate is formed from its epimer, D-ribulose 5-phosphate, through a reversible reaction catalyzed by the enzyme D-ribulose-5-phosphate 3-epimerase (RPE). nih.govwikipedia.orgnih.gov This enzyme facilitates the inversion of the stereochemistry at the third carbon atom of the sugar phosphate. mit.edu The catalytic mechanism is of an acid-base type, involving a cis-enediolate intermediate. nih.govwikipedia.org In human RPE, two aspartic acid residues within the active site act as the proton donor and acceptor, a function supported by a coordinated Fe2+ ion. nih.govnih.gov One aspartate residue abstracts a proton from the C3 of D-ribulose 5-phosphate, leading to the formation of the enediolate intermediate, while the other donates a proton to complete the conversion to D-xylulose 5-phosphate. nih.gov
| Enzyme | Substrate | Product | Reaction Type |
|---|---|---|---|
| D-Ribulose-5-Phosphate 3-Epimerase (RPE) | D-Ribulose 5-phosphate | D-Xylulose 5-phosphate | Epimerization |
The primary precursor for this compound is D-ribulose 5-phosphate, which is generated during the oxidative phase of the pentose phosphate pathway. wikipedia.org This oxidative phase begins with glucose 6-phosphate and, through a series of reactions, produces two molecules of NADPH and one molecule of ribulose 5-phosphate, along with the release of carbon dioxide. wikipedia.org The flux of metabolites through this pathway is tightly regulated. For instance, 1-deoxy-D-xylulose-5-phosphate (DXP) synthase (DXS), the first enzyme in the related methylerythritol 4-phosphate (MEP) pathway, has been shown to be a major controlling enzyme, indicating that the initial steps of these interconnected pathways significantly influence the downstream production of intermediates like this compound. nih.govresearchgate.net The reversible nature of the non-oxidative phase allows the cell to adapt the flow of substrates based on its metabolic needs, such as the demand for NADPH for reductive biosynthesis or ribose 5-phosphate for nucleotide synthesis. aklectures.com
Transketolase-Mediated Reactions Involving this compound
This compound serves as a central molecule in the carbon-shuffling reactions of the non-oxidative PPP, primarily through reactions catalyzed by the enzyme transketolase. nih.govwikipedia.org
Transketolase is an enzyme that transfers a two-carbon fragment, specifically a glycoaldehyde group, from a ketose donor to an aldose acceptor. wikipedia.orgyoutube.comyoutube.com D-xylulose 5-phosphate functions as the ketose donor in these reactions. wikipedia.orgwikipedia.org The mechanism requires the cofactor thiamine (B1217682) pyrophosphate (TPP), which stabilizes the two-carbon carbanion intermediate. youtube.comresearchgate.net The TPP attacks the carbonyl group of this compound, leading to the cleavage of the bond between the second and third carbons. youtube.comyoutube.com This releases a three-carbon aldose, glyceraldehyde 3-phosphate, and leaves the two-carbon fragment covalently bound to TPP as an activated glycoaldehyde intermediate. youtube.com This intermediate can then be transferred to an accepting aldose sugar. youtube.comchegg.com
In one of the key transketolase-mediated reactions, this compound donates its two-carbon unit to D-ribose 5-phosphate, an aldose. wikipedia.orgreactome.org This transfer results in the formation of two new sugar phosphates: the seven-carbon ketose, sedoheptulose (B1238255) 7-phosphate, and the three-carbon aldose, D-glyceraldehyde 3-phosphate. reactome.orgreactome.org This reversible reaction is crucial for interconverting five-carbon sugars into three- and seven-carbon sugars, thereby increasing the metabolic flexibility of the cell. reactome.org
Transketolase also catalyzes a second critical reaction that directly links the pentose phosphate pathway with glycolysis. wikipedia.org In this reaction, this compound again acts as the two-carbon donor, but the acceptor molecule is the four-carbon aldose, D-erythrose 4-phosphate. wikipedia.orgreactome.org The transfer of the two-carbon fragment from this compound to erythrose 4-phosphate yields two products: the six-carbon ketose, fructose (B13574) 6-phosphate, and the three-carbon aldose, glyceraldehyde 3-phosphate. wikipedia.orgreactome.org Both fructose 6-phosphate and glyceraldehyde 3-phosphate are central intermediates in the glycolytic pathway. wikipedia.org This transketolase reaction provides a direct route for the carbon skeletons of excess pentose phosphates to re-enter the main carbohydrate metabolic pathways for energy production or other biosynthetic purposes. wikipedia.org
| Substrates | Enzyme | Products | Metabolic Significance |
|---|---|---|---|
| D-Xylulose 5-phosphate + D-Ribose 5-phosphate | Transketolase | Sedoheptulose 7-phosphate + D-Glyceraldehyde 3-phosphate | Interconversion of 5-carbon sugars into 7- and 3-carbon sugars |
| D-Xylulose 5-phosphate + D-Erythrose 4-phosphate | Transketolase | D-Fructose 6-phosphate + D-Glyceraldehyde 3-phosphate | Links Pentose Phosphate Pathway to Glycolysis |
Alternative or Ancillary Pathways for this compound Formation
While the pentose phosphate pathway is a primary source of this compound, other metabolic routes can also lead to its synthesis. These alternative pathways play significant roles in the metabolism of specific sugars and their derivatives, ultimately funneling them into central carbohydrate metabolism.
Enzymatic Synthesis from D-Xylose and D-Xylulose
The conversion of D-xylose, a pentose sugar abundant in hemicellulose, into this compound is a key process in microorganisms that can utilize this substrate. plos.orgwikipedia.org This conversion is typically achieved through a two-step enzymatic cascade. nih.govresearchgate.net
First, D-xylose is isomerized to D-xylulose. This reaction is catalyzed by the enzyme xylose isomerase . wikipedia.org Subsequently, D-xylulose is phosphorylated to yield D-xylulose 5-phosphate in an ATP-dependent reaction catalyzed by the enzyme xylulokinase . wikipedia.orgoup.comoup.com This enzyme belongs to the transferase family, specifically a phosphotransferase that transfers a phosphate group from ATP to the alcohol group of D-xylulose. wikipedia.org The product, D-xylulose 5-phosphate, can then enter the pentose phosphate pathway. oup.comoup.com
The efficiency of this pathway can be influenced by the kinetic properties of the enzymes involved. For instance, the xylulokinase from Saccharomyces cerevisiae has been studied to understand its role in D-xylulose metabolism. oup.com
Enzymatic Synthesis of this compound from D-Xylose
| Step | Substrate | Enzyme | Product | Cofactor |
|---|---|---|---|---|
| 1 | D-Xylose | Xylose Isomerase | D-Xylulose | - |
| 2 | D-Xylulose | Xylulokinase | D-Xylulose 5-phosphate | ATP |
Conversion from D-Glucuronate via the Uronic Acid Pathway
This compound can also be synthesized from D-glucuronate through the uronic acid pathway, also known as the glucuronate-xylulose pathway. reactome.orgnih.gov This pathway is an alternative route for glucose metabolism that does not generate ATP but is crucial for the production of UDP-glucuronate, which is essential for detoxification and the synthesis of various polysaccharides. davuniversity.orgkoracademy.com The unutilized glucuronate can be converted to this compound, which then enters the pentose phosphate pathway. davuniversity.org
The conversion of D-glucuronate to this compound involves a series of enzymatic reactions:
D-Glucuronate is reduced to L-gulonate . slideshare.net
L-gulonate is then oxidized by L-gulonate 3-dehydrogenase to form 3-dehydro-L-gulonate (also referred to as 3-keto-L-gulonate). slideshare.netwikipedia.orgqmul.ac.uk
3-dehydro-L-gulonate is subsequently decarboxylated to yield L-xylulose . slideshare.net In some organisms, this intermediate is phosphorylated to 3-keto-L-gulonate 6-phosphate before decarboxylation by 3-keto-L-gulonate-6-phosphate decarboxylase to form L-xylulose-5-phosphate. ebi.ac.ukebi.ac.ukdrugbank.comwikipedia.org
L-xylulose is reduced to xylitol by L-xylulose reductase . nih.govwikipedia.org
Xylitol is then oxidized to D-xylulose . nih.gov
Finally, D-xylulose is phosphorylated by xylulokinase to form D-xylulose 5-phosphate . nih.gov
This pathway effectively channels glucuronate into the central carbohydrate metabolism via the pentose phosphate pathway. reactome.org
Key Steps in the Uronic Acid Pathway Leading to this compound
| Substrate | Enzyme | Product |
|---|---|---|
| L-Gulonate | L-Gulonate 3-dehydrogenase | 3-Dehydro-L-gulonate |
| 3-Dehydro-L-gulonate 6-phosphate | 3-Keto-L-gulonate-6-phosphate decarboxylase | L-Xylulose 5-phosphate |
| L-Xylulose | L-Xylulose reductase | Xylitol |
| Xylitol | Xylitol dehydrogenase | D-Xylulose |
| D-Xylulose | Xylulokinase | D-Xylulose 5-phosphate |
Xylulose 5 Phosphate As a Key Signaling Molecule in Metabolic Regulation
Role in Carbohydrate Sensing and Metabolic Adaptation
In response to high carbohydrate intake, the flux through the glycolytic and pentose (B10789219) phosphate (B84403) pathways increases, leading to a rise in the intracellular concentration of Xu5P. This elevation of Xu5P serves as a key signal indicating a state of carbohydrate abundance. This signal is instrumental in promoting the conversion of excess carbohydrates into storage forms, primarily triglycerides, through the process of lipogenesis.
The metabolic adaptation driven by Xu5P involves both short-term and long-term regulatory mechanisms. In the short term, Xu5P allosterically regulates the activity of key metabolic enzymes. In the long term, it influences the transcription of genes encoding enzymes involved in glycolysis and lipogenesis, thereby ensuring a sustained adaptation to a carbohydrate-rich diet. This dual regulatory capacity positions Xu5P as a central player in maintaining metabolic homeostasis in response to fluctuating nutrient availability.
Mechanisms of Xylulose 5-Phosphate-Mediated Metabolic Signal Transduction
The primary mechanism through which this compound exerts its signaling effects is the activation of protein phosphatase 2A (PP2A). nih.govnih.gov Xu5P specifically activates a particular isoform of PP2A, which then dephosphorylates and thereby activates or deactivates downstream targets to orchestrate a coordinated metabolic response.
One of the most well-characterized targets of the Xu5P-PP2A signaling axis is the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2). Dephosphorylation of this enzyme by the Xu5P-activated PP2A leads to the activation of its kinase activity and the inhibition of its phosphatase activity. wikipedia.org This results in an increased level of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1, a key rate-limiting enzyme in glycolysis. Consequently, the glycolytic flux is enhanced, promoting the breakdown of glucose.
Furthermore, Xu5P plays a critical role in regulating gene expression through the transcription factor Carbohydrate-responsive element-binding protein (ChREBP). nih.govnih.govresearchgate.net In its phosphorylated state, ChREBP is inactive and located in the cytoplasm. The Xu5P-activated PP2A dephosphorylates ChREBP at specific serine and threonine residues, promoting its translocation to the nucleus and enhancing its DNA-binding activity. nih.govnih.govresearchgate.net Once in the nucleus, ChREBP activates the transcription of genes containing carbohydrate response elements (ChoREs) in their promoters. These genes encode key enzymes involved in lipogenesis, such as fatty acid synthase and acetyl-CoA carboxylase.
The following table summarizes the key molecular events in Xu5P-mediated signal transduction:
| Signaling Component | Role/Action | Downstream Effect |
| This compound (Xu5P) | Allosteric activator | Activates Protein Phosphatase 2A (PP2A) |
| Protein Phosphatase 2A (PP2A) | Dephosphorylates target proteins | Activation of PFK-2 and ChREBP |
| PFK-2/FBPase-2 | Kinase activity activated | Increased levels of Fructose-2,6-bisphosphate, leading to stimulation of glycolysis |
| ChREBP | Translocates to the nucleus and binds to ChoREs | Increased transcription of lipogenic genes |
Distinction of this compound from Other Glucose Metabolites in Signaling
While several glucose metabolites have been proposed to act as signaling molecules, Xu5P exhibits a unique and specific role in metabolic regulation. Unlike glucose 6-phosphate, which is a key intermediate at the entry point of glycolysis and the PPP, Xu5P is specifically generated in the non-oxidative branch of the PPP. This distinct metabolic positioning allows Xu5P to serve as a more precise sensor of the flux through this pathway, which is tightly linked to the availability of precursors for nucleotide synthesis and reductive biosynthesis.
Research has shown that protein phosphatases involved in the dephosphorylation of ChREBP are specifically activated by Xu5P and not by other sugar phosphates such as glucose 6-phosphate or fructose (B13574) 6-phosphate. nih.govnih.govresearchgate.net This specificity underscores the distinct signaling function of Xu5P.
However, the precise roles and interplay between different glucose metabolites in signaling remain an area of active investigation. Some studies have suggested that glucose 6-phosphate may also contribute to the activation of ChREBP, and the relative importance of each metabolite may vary depending on the cell type and metabolic context. jst.go.jpresearchgate.net For instance, in the pancreatic β cell line INS-1E, both glucose 6-phosphate and Xu5P were found to be capable of activating ChREBP transactivity, although their potency was lower than that of glucose itself, suggesting the involvement of other factors. jst.go.jpresearchgate.net
The following table provides a comparative overview of the signaling roles of key glucose metabolites:
| Metabolite | Primary Metabolic Pathway | Key Signaling Role | Specificity |
| This compound | Pentose Phosphate Pathway (non-oxidative branch) | Activation of PP2A, leading to stimulation of glycolysis and lipogenesis via ChREBP. nih.govnih.gov | Highly specific activator of PP2A involved in ChREBP dephosphorylation. nih.govnih.govresearchgate.net |
| Glucose 6-phosphate | Glycolysis, Pentose Phosphate Pathway (oxidative branch) | Proposed to have a role in ChREBP activation, though its direct and specific mechanism is debated. jst.go.jpresearchgate.net | Less specific than Xu5P in activating the key PP2A isoform for ChREBP. |
| Fructose 2,6-bisphosphate | Regulator of Glycolysis | Potent allosteric activator of Phosphofructokinase-1. Its levels are regulated by Xu5P signaling. wikipedia.org | Acts as a downstream effector rather than a primary sensor of carbohydrate abundance in this context. |
Molecular Mechanisms of Xylulose 5 Phosphate Action: Protein Phosphatase 2a Activation
Dephosphorylation of Target Proteins by Xylulose 5-Phosphate-Activated PP2A
Once activated by this compound, PP2A proceeds to dephosphorylate and thereby modulate the activity of key regulatory proteins. This targeted dephosphorylation is a critical step in the signaling cascade that ultimately leads to changes in metabolic pathways.
A primary nuclear target of this compound-activated PP2A is the Carbohydrate Response Element Binding Protein (ChREBP), a key transcription factor in the regulation of lipogenesis. nih.govpnas.orgreactome.org ChREBP's activity is regulated by its phosphorylation state. In its phosphorylated form, ChREBP is inactive and retained in the cytoplasm. nih.govpnas.org The X5P-activated PP2A dephosphorylates ChREBP at specific serine and threonine residues, including Ser-196 and Thr-666. nih.govpnas.org This dephosphorylation promotes the nuclear translocation of ChREBP and enhances its DNA-binding activity, leading to the increased transcription of genes involved in fatty acid and triglyceride synthesis. reactome.orgmeta-biol.net
In the cytoplasm, this compound-activated PP2A targets the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK2/FBPase2). nih.govpnas.org This enzyme controls the levels of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1, a key regulatory enzyme of glycolysis. The phosphorylation of PFK2/FBPase2 inhibits its kinase activity and stimulates its phosphatase activity, leading to lower levels of fructose-2,6-bisphosphate. pnas.orgwikipedia.org The X5P-activated PP2A dephosphorylates PFK2/FBPase2, which in turn increases its kinase activity and leads to an accumulation of fructose-2,6-bisphosphate. nih.govpnas.org This subsequently stimulates glycolysis.
| Target Protein | Effect of Dephosphorylation by X5P-Activated PP2A | Metabolic Outcome | Reference |
|---|---|---|---|
| Carbohydrate Response Element Binding Protein (ChREBP) | Activation (Nuclear Translocation and DNA Binding) | Increased Lipogenesis | nih.govpnas.orgreactome.orgmeta-biol.net |
| PFK2/FBPase2 | Activation of Kinase Domain | Increased Glycolysis | nih.govpnas.orgwikipedia.org |
Transcriptional and Gene Expression Regulation by Xylulose 5 Phosphate
Activation of Carbohydrate Response Element Binding Protein (ChREBP)
The activation of ChREBP is a multi-step process that is tightly regulated by glucose metabolites, with X5P playing a pivotal role. frontiersin.orgresearchgate.net In conditions of high glucose, increased flux through the pentose (B10789219) phosphate (B84403) pathway leads to elevated intracellular concentrations of X5P. This accumulation serves as a direct signal of carbohydrate availability, initiating a cascade that switches ChREBP from an inactive to an active state.
The subcellular localization and DNA-binding capability of ChREBP are controlled by its phosphorylation status. nih.gov In low-glucose conditions, ChREBP is phosphorylated at key sites, which promotes its retention in the cytoplasm and prevents it from binding to DNA. nih.gov X5P orchestrates the activation of ChREBP by specifically stimulating the activity of Protein Phosphatase 2A (PP2A). bioscientifica.combio-rad.com
The activation process occurs in two main, sequential steps:
Nuclear Translocation: X5P-activated PP2A in the cytosol dephosphorylates ChREBP at Serine 196 (Ser196). frontiersin.orgresearchgate.net This phosphorylation site is located near ChREBP's nuclear localization signal. nih.gov Dephosphorylation at this site is a critical event that permits ChREBP to be transported from the cytoplasm into the nucleus. frontiersin.orgbio-rad.comspandidos-publications.com
DNA Binding: Once inside the nucleus, a nuclear pool of PP2A, also activated by X5P, targets a second key site: Threonine 666 (Thr666), located within the basic helix-loop-helix (bHLH) domain responsible for DNA binding. researchgate.netnih.gov The dephosphorylation of Thr666 enables the ChREBP-Mlx (Max-like protein X) heterodimer to effectively bind to specific DNA sequences known as Carbohydrate Response Elements (ChoREs) found in the promoter regions of its target genes. spandidos-publications.comjst.go.jp
Some studies have noted that other glucose metabolites, such as glucose-6-phosphate (G6P), may also be required for full ChREBP activation in the liver, suggesting a complex and potentially tissue-specific regulation. jst.go.jpresearchgate.netdntb.gov.ua However, the X5P-dependent activation of PP2A remains a central and widely described mechanism for initiating ChREBP's function. frontiersin.orgbioscientifica.com
Table 1: Key Molecular Events in X5P-Mediated ChREBP Activation
| Protein/Complex | Phosphorylation Site | Regulating Enzyme | Consequence of Dephosphorylation |
| Cytosolic ChREBP | Serine 196 (Ser196) | Protein Phosphatase 2A (PP2A) | Promotes nuclear translocation. frontiersin.orgresearchgate.netnih.gov |
| Nuclear ChREBP | Threonine 666 (Thr666) | Protein Phosphatase 2A (PP2A) | Enables DNA binding activity. researchgate.netnih.gov |
| ChREBP/Mlx Heterodimer | - | - | Binds to Carbohydrate Response Elements (ChoREs) on target gene promoters. jst.go.jp |
The transcriptional activity of ChREBP is directly modulated by the dephosphorylation events triggered by X5P. spandidos-publications.com By activating PP2A, X5P effectively removes the inhibitory phosphate groups on ChREBP, thereby switching on its ability to drive gene expression. researchgate.netbio-rad.com This makes X5P a crucial signaling compound for activating the transcription of genes involved in both glycolysis, such as L-type pyruvate (B1213749) kinase (L-PK), and de novo lipogenesis. researchgate.netnih.gov
The transcriptional potency of ChREBP is also influenced by other post-translational modifications that can occur following its initial activation. For instance, once in the nucleus and bound to DNA, ChREBP can be acetylated, a modification that further enhances its transcriptional activity by promoting the recruitment of co-activators. spandidos-publications.comresearchgate.net Therefore, X5P acts as the initial trigger that, through dephosphorylation, licenses ChREBP to enter the nucleus, bind DNA, and subsequently be modulated by other factors to fine-tune the expression of its target genes. frontiersin.orgresearchgate.net
The activation of ChREBP by Xylulose 5-phosphate ultimately leads to epigenetic changes at the promoters of its target genes. Once ChREBP is active and bound to the ChoRE sequences on DNA, it serves as a platform to recruit transcriptional co-activators, such as CREB-binding protein (CBP) and p300. researchgate.net These proteins are histone acetyltransferases (HATs), enzymes that modify the histone proteins around which DNA is wound.
By acetylating histones at the promoter regions of lipogenic genes like Fatty Acid Synthase (FASN), these recruited co-activators alter the local chromatin structure. spandidos-publications.com This modification leads to a more "open" or relaxed chromatin state, which makes the DNA more accessible to the transcriptional machinery, thereby facilitating or enhancing gene transcription. spandidos-publications.com This mechanism demonstrates that X5P not only activates a key transcription factor but also initiates downstream epigenetic modifications that are essential for the robust induction of genes involved in glucose and lipid metabolism. researchgate.netnih.gov
Regulation of Lipogenic Gene Expression
A primary consequence of X5P-mediated ChREBP activation is the coordinated upregulation of the genetic program for de novo lipogenesis (DNL), the process of converting excess carbohydrates into fatty acids for storage. nih.govfrontiersin.org
Activated ChREBP directly binds to the promoters of and induces the expression of a suite of genes encoding critical enzymes in the DNL pathway. jst.go.jpfrontiersin.org This ensures that all necessary components for fatty acid synthesis are produced in a coordinated manner. Key target enzymes include:
ATP citrate (B86180) lyase (ACLY): This enzyme generates cytosolic acetyl-CoA, the fundamental two-carbon building block for fatty acid synthesis. frontiersin.org
Acetyl-CoA carboxylase (ACC): This enzyme catalyzes the irreversible carboxylation of acetyl-CoA to form malonyl-CoA, the rate-limiting step of DNL. jst.go.jpfrontiersin.org
Fatty acid synthase (FASN): This multifunctional enzyme complex iteratively elongates the fatty acid chain using malonyl-CoA as a substrate. frontiersin.orgfrontiersin.org
By upregulating these and other genes, the X5P signal effectively channels the carbon atoms from excess glucose into the synthesis and storage of fats. researchgate.netfrontiersin.org
Table 2: Key Lipogenic Enzymes Regulated by X5P-Activated ChREBP
| Gene Symbol | Enzyme Name | Role in De Novo Lipogenesis |
| ACLY | ATP citrate lyase | Produces the initial substrate, cytosolic acetyl-CoA, from citrate. frontiersin.org |
| ACACA (ACC1) | Acetyl-CoA carboxylase 1 | Catalyzes the committed, rate-limiting step: the conversion of acetyl-CoA to malonyl-CoA. jst.go.jpfrontiersin.org |
| FASN | Fatty acid synthase | Synthesizes palmitate, the primary fatty acid product, from acetyl-CoA and malonyl-CoA. frontiersin.orgfrontiersin.org |
| SCD1 | Stearoyl-CoA desaturase-1 | Introduces double bonds into saturated fatty acids, producing monounsaturated fatty acids. researchgate.net |
| ELOVL6 | Elongation of very long chain fatty acids 6 | Elongates fatty acid chains. researchgate.net |
While X5P and ChREBP are central to the glucose-dependent regulation of lipogenesis, they act in concert with another major lipogenic transcription factor, Sterol Regulatory Element Binding Protein 1c (SREBP-1c). researchgate.net These two pathways provide a robust system for integrating different nutritional cues.
ChREBP is primarily activated by carbohydrate metabolites, with X5P being a key signaling molecule, thus responding directly to high glucose levels. researchgate.netmdpi.com
SREBP-1c is predominantly activated by insulin (B600854), the hormonal response to a high-carbohydrate meal. mdpi.comthieme-connect.de
Together, ChREBP and SREBP-1c cooperatively drive the high levels of lipogenic gene expression seen after a carbohydrate-rich meal. jci.org They share the ability to regulate many of the same key target genes, including FASN and ACC. frontiersin.org This dual control ensures that hepatic lipogenesis is strongly induced only when both the substrate (glucose, signaled via X5P) and the hormonal cue (insulin) are present, providing a tightly regulated and coordinated metabolic response. researchgate.netmdpi.com
Interplay of Xylulose 5 Phosphate with Broader Metabolic Networks
Integration with Lipid Metabolism
Xu5P is a central figure in the transcriptional regulation of lipid synthesis, particularly in the liver, a process known as de novo lipogenesis (DNL).
In the well-fed state, the rise in Xu5P levels signals the activation of pathways for fat synthesis. nih.govsemanticscholar.org The same Xu5P-activated PP2A that regulates glycolysis also targets the Carbohydrate-Responsive Element-Binding Protein (ChREBP). nih.govnih.govpnas.org ChREBP is a key transcription factor that governs the expression of genes involved in lipogenesis. frontiersin.org
Under low-glucose conditions, ChREBP is phosphorylated, which keeps it inactive in the cytoplasm. frontiersin.org The Xu5P-activated PP2A dephosphorylates ChREBP at key sites, promoting its translocation into the nucleus. nih.govfrontiersin.org Once in the nucleus, ChREBP binds to specific DNA sequences called carbohydrate response elements (ChoREs) found in the promoter regions of various lipogenic genes. nih.gov This binding initiates the transcription of these genes, leading to an increased synthesis of the enzymes required for fat production. nih.govnih.gov While Xu5P is a recognized activator of this pathway, some research suggests that glucose 6-phosphate may also be essential for the full activation of ChREBP. nih.govresearchgate.net
| Gene | Encoded Enzyme | Function in Lipogenesis |
|---|---|---|
| ACLY | ATP citrate (B86180) lyase | Generates cytosolic acetyl-CoA from citrate, providing the primary building block for fatty acid synthesis. nih.gov |
| ACACA | Acetyl-CoA carboxylase (ACC) | Catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the committed step in fatty acid synthesis. nih.gov |
| FASN | Fatty acid synthase (FAS) | Synthesizes palmitate, a 16-carbon saturated fatty acid, from acetyl-CoA and malonyl-CoA. nih.gov |
| PKLR | Liver Pyruvate (B1213749) Kinase (L-PK) | A key glycolytic enzyme that produces pyruvate, which is subsequently converted to acetyl-CoA. nih.govresearchgate.net |
The transcriptional activation of lipogenic enzymes by the Xu5P-ChREBP axis directly fuels the synthesis of fatty acids. The increased glycolytic rate provides the necessary carbon substrate in the form of acetyl-CoA, while the pentose (B10789219) phosphate (B84403) pathway supplies the required reducing power in the form of NADPH. quizlet.com The upregulation of acetyl-CoA carboxylase and fatty acid synthase ensures these precursors are efficiently converted into fatty acids. nih.gov These newly synthesized fatty acids are then esterified with glycerol (B35011) to form triglycerides, which are either stored within the liver in lipid droplets or packaged into very-low-density lipoproteins (VLDL) for secretion into the bloodstream and subsequent storage in adipose tissue.
Intersections with Insulin (B600854) Signaling Pathways
This compound (X5P) is a key metabolic intermediate that plays a significant role in the crossroads of carbohydrate metabolism and cellular signaling. Its interaction with insulin signaling pathways highlights a critical link between glucose availability and the regulation of glycolysis and lipogenesis. This relationship is fundamental to maintaining metabolic homeostasis.
Effects of Insulin on this compound Synthesis and Downstream Pathways
The synthesis of this compound is intricately linked to the cellular influx of glucose, a process significantly enhanced by insulin. In response to high blood glucose levels, insulin promotes the uptake of glucose into cells and stimulates the glycolytic pathway. This acceleration of glycolysis leads to an increased concentration of key intermediates, namely fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate, which are direct precursors for the synthesis of X5P via the non-oxidative branch of the pentose phosphate pathway. reactome.org
One of the downstream effects of insulin signaling is the activation of protein phosphatase 2A (PP2A). reactome.org This activation, in turn, leads to an increased synthesis of Fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase 1 (PFK1), the enzyme that catalyzes the committed step of glycolysis. reactome.org The resulting increase in glycolytic flux ensures a steady supply of precursors for the pentose phosphate pathway, thereby driving the synthesis of this compound. reactome.org This creates a positive feedback mechanism where insulin-driven glucose metabolism promotes the production of a key signaling molecule, X5P, which further influences these metabolic pathways.
| Pathway | Effect of Insulin Signaling | Consequence for this compound |
| Glycolysis | Upregulated due to increased glucose uptake and activation of key enzymes like PFK1. reactome.org | Increased availability of precursors (fructose 6-phosphate and glyceraldehyde 3-phosphate). reactome.org |
| Pentose Phosphate Pathway | Increased substrate flow from glycolysis. reactome.org | Enhanced synthesis of this compound. reactome.org |
This compound's Contribution to Insulin-Mediated Processes
This compound is not merely a product of insulin-stimulated glucose metabolism; it is an active participant in mediating downstream cellular responses, particularly in the liver. The primary mechanism through which X5P exerts its influence is by activating protein phosphatase 2A (PP2A). nih.govpnas.orgwikipedia.org
Activation of Glycolysis: The X5P-activated PP2A dephosphorylates the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2). nih.govpnas.org This dephosphorylation activates the kinase activity of the enzyme, leading to an increase in the levels of fructose-2,6-bisphosphate. Fructose-2,6-bisphosphate is a powerful activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis, thus creating a feed-forward loop that enhances glycolytic flux. nih.govpnas.org
Promotion of Lipogenesis: this compound is a crucial signaling molecule in the conversion of excess carbohydrates into fatty acids. nih.govnih.gov The X5P-activated PP2A also targets the transcription factor Carbohydrate-responsive element-binding protein (ChREBP). nih.govnih.govfrontiersin.org PP2A dephosphorylates ChREBP, which promotes its translocation into the nucleus and enhances its DNA-binding activity. pnas.orgfrontiersin.org In the nucleus, ChREBP activates the transcription of genes encoding key enzymes involved in de novo lipogenesis, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC). frontiersin.org
Therefore, X5P acts as a critical link, translating the signal of high glucose availability (promoted by insulin) into a transcriptional program that shifts metabolism towards energy storage in the form of fats. nih.gov
| Target Molecule | Action of X5P-activated PP2A | Metabolic Outcome |
| PFK-2/FBPase-2 | Dephosphorylation. nih.govpnas.org | Increased Fructose-2,6-bisphosphate, leading to activation of glycolysis. nih.govwikipedia.org |
| ChREBP | Dephosphorylation, promoting nuclear translocation and DNA binding. pnas.orgfrontiersin.org | Increased transcription of lipogenic genes (e.g., FAS, ACC), leading to fatty acid synthesis. frontiersin.org |
Cellular and Physiological Implications of Xylulose 5 Phosphate Metabolism
Role in Cellular Energy Homeostasis
Xylulose 5-phosphate plays a critical, albeit indirect, role in maintaining cellular energy homeostasis. Its primary contribution stems from its position within the pentose (B10789219) phosphate (B84403) pathway, which is a major source of NADPH (nicotinamide adenine (B156593) dinucleotide phosphate). nih.gov NADPH is essential for reductive biosynthesis and, crucially, for the regeneration of reduced glutathione, a key antioxidant that protects cells from oxidative damage. nih.gov By participating in the non-oxidative branch of the PPP, Xu5P helps to regenerate intermediates that can be channeled back into glycolysis, thereby influencing ATP production. nih.gov
Furthermore, Xu5P acts as a crucial regulatory signaling molecule that directly links carbohydrate availability to the rate of glycolysis. wikipedia.org It achieves this by activating protein phosphatase 2A (PP2A). nih.govnih.gov This phosphatase, in turn, dephosphorylates the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2). wikipedia.org This dephosphorylation activates the kinase activity (PFK-2) and inhibits the bisphosphatase activity (FBPase-2), leading to an increase in the concentration of fructose (B13574) 2,6-bisphosphate. wikipedia.org Fructose 2,6-bisphosphate is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis. This activation accelerates the glycolytic flux, ultimately boosting ATP synthesis.
Contributions to Nucleotide Precursor Synthesis
The pentose phosphate pathway is the primary route for the de novo synthesis of ribose 5-phosphate (R5P), the sugar backbone of nucleotides (ATP, GTP, CTP, UTP) and deoxynucleotides, which are the building blocks of RNA and DNA. wikipedia.org this compound is a pivotal intermediate in the non-oxidative phase of the PPP, which interconverts five-carbon sugars. nih.gov
Through the action of the enzymes transketolase and transaldolase, Xu5P and other PPP intermediates can be converted into R5P. nih.gov For instance, transketolase transfers a two-carbon unit from Xu5P to R5P to form sedoheptulose (B1238255) 7-phosphate and glyceraldehyde 3-phosphate. nih.gov These products can then be further metabolized to regenerate fructose 6-phosphate and glyceraldehyde 3-phosphate, which can either re-enter glycolysis or be used to produce more R5P, depending on the cell's metabolic needs. nih.gov Therefore, the metabolism of Xu5P is integral to maintaining the cellular pool of R5P required for nucleotide and nucleic acid synthesis.
Implications in Altered Metabolic States (excluding clinical human trial data)
In the liver, this compound functions as a key signaling molecule that communicates high glucose availability to the cellular machinery controlling glycolysis and lipogenesis (fat synthesis). nih.govnih.gov When glucose levels are high, the increased flux through the pentose phosphate pathway leads to a rise in Xu5P concentration. nih.gov This accumulation of Xu5P activates a specific isoform of protein phosphatase 2A (PP2A). nih.govnih.govresearchgate.net
This Xu5P-activated PP2A has two major downstream effects that enhance glucose utilization:
Glycolysis Upregulation : As mentioned previously, it leads to an increase in fructose 2,6-bisphosphate, a powerful activator of glycolysis. wikipedia.orgnih.gov This ensures that the excess glucose entering the liver is rapidly processed.
Gene Expression Activation : The phosphatase also targets the transcription factor Carbohydrate-Responsive Element-Binding Protein (ChREBP). nih.govnih.gov In its inactive state, ChREBP is phosphorylated. The Xu5P-activated PP2A dephosphorylates ChREBP, which promotes its translocation into the nucleus and activates its DNA-binding ability. nih.govnih.gov Once in the nucleus, ChREBP stimulates the transcription of genes involved in both glycolysis (like L-type pyruvate (B1213749) kinase) and de novo lipogenesis. nih.govsemanticscholar.org
This mechanism ensures a coordinated response to high carbohydrate intake, where the liver not only increases its rate of glucose breakdown but also prepares to convert the excess carbon into fatty acids for storage. nih.govresearchgate.net
Table 1: Key Molecular Targets of this compound Signaling in Liver
| Target Molecule | Direct Effector | Effect of Xu5P | Metabolic Consequence |
| PFK-2/FBPase-2 | Protein Phosphatase 2A | Activation of PFK-2 activity | Increased Fructose 2,6-bisphosphate, leading to accelerated glycolysis wikipedia.orgnih.gov |
| ChREBP | Protein Phosphatase 2A | Dephosphorylation and activation | Increased transcription of glycolytic and lipogenic genes nih.govnih.govresearchgate.net |
The role of this compound as a glucose sensor becomes particularly significant in metabolic disorders. In states of chronic nutrient excess, such as that associated with obesity and type 2 diabetes, the persistent elevation of glucose can lead to a sustained increase in hepatic Xu5P levels. nih.govnih.gov This chronic activation of the Xu5P-PP2A-ChREBP pathway contributes to metabolic dysregulation at the cellular level. nih.govresearchgate.net
The continual, high-level activation of ChREBP leads to a massive upregulation of the entire de novo lipogenesis (DNL) program. nih.govresearchgate.net Genes for key lipogenic enzymes, including ATP-citrate lyase (ACLY), acetyl-CoA carboxylase 1 (ACC1), and fatty acid synthase (FASN), are overexpressed. researchgate.net This results in an excessive conversion of dietary carbohydrates into fatty acids within liver cells. nih.govnih.gov The accumulation of these fats leads to hepatic steatosis (fatty liver), a condition that is a hallmark of nonalcoholic fatty liver disease (NAFLD) and is strongly associated with insulin (B600854) resistance. researchgate.net
While insulin is a primary driver of lipogenesis, the Xu5P pathway provides a distinct, insulin-independent mechanism for activating fat synthesis in response to glucose. nih.gov This sustained, glucose-driven lipogenesis can contribute to cellular insulin resistance. The accumulation of lipid intermediates, such as diacylglycerols (DAGs), within hepatocytes can activate protein kinase C isoforms that interfere with the insulin signaling cascade, impairing the ability of insulin to suppress glucose production and promote glucose uptake. researcher.life Therefore, the dysregulation of the Xu5P signaling pathway is a key cellular mechanism linking high carbohydrate intake to the development of fatty liver and insulin resistance. nih.govnih.gov
Table 2: Research Findings on Xu5P and ChREBP Activation in Rat Hepatocytes
| Condition | Xu5P Concentration (nmol/g of cell) | ChREBP Nuclear Translocation | L-type Pyruvate Kinase (LPK) Transcription |
| Low Glucose | Constant (baseline) | Minimal | Baseline |
| High Glucose (post-stimulation) | Reaches max of ~43 nmol/g within 30 mins | Begins after ~3 hours, max at 10 hours | Begins after ~3 hours, max after ~15 hours |
| Data derived from studies on rat liver cells showing the temporal relationship between the rise in Xu5P and the subsequent activation of ChREBP and its target genes. nih.gov |
Advanced Research Methodologies and Future Directions in Xylulose 5 Phosphate Studies
Biochemical and Enzymatic Approaches for Studying Xylulose 5-Phosphate Metabolism
Biochemical and enzymatic studies form the bedrock of our understanding of X5P metabolism, allowing for the detailed characterization of the enzymes that produce and consume this pivotal intermediate.
In vitro Reconstitution and Enzyme Kinetics
The in vitro reconstitution of metabolic pathways using isolated enzymes offers a powerful strategy to study metabolic flux in a controlled environment, free from the complex regulatory layers of a living cell. nih.gov This approach has been instrumental in designing and optimizing metabolic pathways for the bio-based production of valuable chemicals. nih.gov For instance, a two-enzyme system has been developed for the efficient synthesis of D-xylulose 5-phosphate from D-xylose and polyphosphate, showcasing the potential of in vitro metabolic engineering. researchgate.net
Kinetic characterization of enzymes that interact with X5P provides crucial data on their catalytic mechanisms and regulation. Studies on this compound/fructose (B13574) 6-phosphate phosphoketolase (Xfp), an enzyme that catalyzes the formation of acetyl phosphate (B84403) from X5P or fructose 6-phosphate, have revealed complex regulatory mechanisms. nih.gov For example, the Xfp2 enzyme from Cryptococcus neoformans exhibits substrate cooperativity and allosteric regulation by various effector molecules. nih.gov It is inhibited by ATP, phosphoenolpyruvate (B93156) (PEP), and oxaloacetic acid (OAA), and activated by AMP. nih.gov Such detailed kinetic analyses are vital for understanding how X5P metabolism is controlled within the cell.
Structural Analyses of this compound-Interacting Proteins
Determining the three-dimensional structures of proteins that bind to X5P provides invaluable insights into their function and substrate specificity. X-ray crystallography and other structural biology techniques have been employed to elucidate the architectures of key enzymes in X5P metabolism, such as transketolase and phosphoketolase.
Phosphoketolases (PKs) are thiamine (B1217682) diphosphate (B83284) (TPP)-dependent enzymes with a crucial role in bacterial carbohydrate metabolism. nih.gov Depending on their substrate specificity, they are classified as X5P-specific (XPKs) or as accepting both X5P and fructose 6-phosphate (F6P) (XFPKs). nih.gov The crystal structure of XPK from Lactococcus lactis has been solved at 2.1 Å resolution, shedding light on the structural determinants of its substrate preference for X5P. nih.gov Structural comparisons with XFPKs and transketolases, aided by flexible docking of substrates, suggest that the preference for X5P or F6P arises from a subtle balance of specific binding interactions and the nature of catalytic residues. nih.gov
Similarly, the structure of phosphoketolase from Bifidobacterium longum has been determined, revealing how it catalyzes the phosphorolytic cleavage of its substrates. rcsb.org Structural changes upon inhibitor binding, particularly in a loop at the entrance to the active site, suggest a mechanism for substrate binding and specificity. rcsb.org Transketolase, another key TPP-dependent enzyme, catalyzes the reversible transfer of a two-carbon unit from X5P to an aldose acceptor. ebi.ac.uk Its structural analysis has provided a detailed picture of the catalytic mechanism, involving the TPP cofactor and specific amino acid residues. ebi.ac.uk
Genetic Manipulation and Cell Culture Models for Investigating this compound Signaling
The role of X5P as a signaling molecule, particularly in the regulation of gene expression, has been extensively studied using genetic manipulation techniques and cell culture models. These approaches allow for the targeted perturbation of specific genes and pathways to dissect their contribution to X5P-mediated signaling events.
Gene Knockdown and Overexpression Studies (e.g., siRNA, adenoviral vectors)
Gene knockdown using small interfering RNA (siRNA) and overexpression using adenoviral vectors are powerful tools to investigate the function of specific proteins in X5P signaling pathways. A primary focus of these studies has been the transcription factor Carbohydrate-responsive element-binding protein (ChREBP), which is activated by glucose metabolites, including X5P.
In pancreatic β-cells, siRNA-mediated knockdown of ChREBP has been shown to impair the glucose-induced repression of peroxisome proliferator-activated receptor α (PPARα) expression, as well as the induction of other ChREBP target genes. nih.gov This indicates a crucial role for ChREBP in mediating the effects of glucose metabolism on gene expression in these cells. nih.gov Interestingly, knockdown of Mlx, the heterodimeric partner of ChREBP, also leads to impaired glucose repression of PPARα, suggesting that the ChREBP-Mlx heterodimer is responsible for this effect. nih.gov
Conversely, overexpression of a constitutively active form of ChREBP in insulinoma cells and isolated islets mimics the effect of high glucose on PPARα expression, further solidifying the role of ChREBP in this regulatory pathway. nih.gov In another study, adenoviral overexpression of xylulokinase, the enzyme that produces X5P from xylitol, in INS-1E cells led to a modest xylitol-induced expression of ChREBP target genes. researchgate.net This provides direct evidence for the involvement of X5P in ChREBP activation, although it also suggests that other factors may be required for full activation. researchgate.net
Application of Reporter Assays and ChIP Analyses
Reporter assays and chromatin immunoprecipitation (ChIP) analyses are indispensable for studying the transcriptional activity of ChREBP and its binding to target gene promoters in response to X5P and other signaling molecules.
Luciferase reporter assays, where the promoter of a ChREBP target gene is linked to a luciferase reporter gene, are commonly used to measure ChREBP transcriptional activity. Studies have used reporter constructs for genes like L-type pyruvate (B1213749) kinase (L-PK) to show that ChREBP activity is increased under high glucose conditions. diabetesjournals.orgnih.gov These assays have also been employed to investigate the effects of overexpressing or knocking down various proteins on ChREBP activity. nih.gov For example, in HEK293T cells, a luciferase reporter system with a synthetic construct of three carbohydrate response elements (ChoREs) was used to demonstrate that the expression of ChREBP and its partner Mlx is sufficient to activate the reporter. nih.gov
ChIP assays are used to determine the in vivo binding of ChREBP to the promoters of its target genes. By using an antibody specific to ChREBP to immunoprecipitate protein-DNA complexes, researchers can quantify the amount of a specific promoter region that is bound by ChREBP under different conditions. diabetesjournals.orgphysiology.org For instance, ChIP analysis has revealed increased recruitment of ChREBP to the L-PK promoter in the liver of refed mice with increased O-GlcNAcylation, a post-translational modification that can be influenced by glucose metabolism. diabetesjournals.org In INS-1E cells, a ChIP assay with an anti-ChREBP antibody was used to show that while glucose stimulates ChREBP binding to its target promoters, 2-deoxy-glucose (which is not converted to X5P) does not. researchgate.net
Isotope Labeling Techniques for Flux Analysis
Isotope labeling techniques are powerful tools for tracing the flow of atoms through metabolic pathways, providing quantitative measurements of metabolic fluxes. mdpi.comox.ac.uk These methods, often referred to as 13C-based metabolic flux analysis (MFA), are essential for understanding the dynamics of pathways like the pentose (B10789219) phosphate pathway (PPP), where X5P is a key intermediate. asm.org
In a typical 13C-MFA experiment, cells or organisms are fed a substrate, such as glucose, that is enriched with the stable isotope 13C. asm.orgresearchgate.net As the labeled substrate is metabolized, the 13C atoms are incorporated into various downstream metabolites, including those in the PPP. mdpi.com The distribution of these isotopes in the metabolites is then measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. asm.orgcreative-proteomics.com This labeling data, combined with measurements of substrate uptake and product secretion rates, is used in computational models to calculate the fluxes through the different reactions in the metabolic network. asm.org
Specifically for the PPP, isotope labeling with [1,2-13C2]-glucose has been used to estimate the relative fluxes through the transketolase and transaldolase reactions. mdpi.com A newer method involves the simultaneous feeding of unlabeled glucose and a trace amount of [U-13C]gluconate, followed by the measurement of mass isotopomers of intracellular metabolites around the 6-phosphogluconate node. asm.org This approach has been shown to provide an accurate determination of the PPP split ratio, which is the fraction of glucose that enters the PPP versus glycolysis. asm.org
The choice of isotopic tracer is crucial for obtaining high-quality MFA data. researchgate.net For instance, while 13C-glucose is commonly used to label metabolites in glycolysis and the PPP, 13C-glutamine may be more appropriate for labeling Krebs cycle intermediates. researchgate.net The development of advanced analytical platforms, such as GC-MS and LC-MS, has greatly enhanced the sensitivity and resolution for detecting and quantifying isotope-labeled metabolites. creative-proteomics.com
Advanced Analytical Techniques for this compound Detection and Quantification in Biological Samples
The accurate detection and quantification of this compound (Xu5P) in biological samples are crucial for understanding its metabolic roles. Various advanced analytical techniques have been developed to overcome the challenges associated with its low abundance and the presence of interfering isomers.
A prevalent method for the quantification of non-oxidative pentose phosphate pathway (PPP) intermediates, including Xu5P, is gas chromatography-isotope dilution mass spectrometry (GC-IDMS) . This technique offers high sensitivity and specificity, allowing for the independent quantification of epimers like ribulose 5-phosphate and this compound. nih.gov The use of ¹³C-labeled cell extracts as internal standards further enhances data quality and accuracy. nih.gov
Liquid chromatography-mass spectrometry (LC-MS) , particularly LC-MS/MS, is another powerful tool for the analysis of Xu5P and other intermediates of the methylerythritol 4-phosphate (MEP) pathway. plos.orgresearchgate.net Hydrophilic interaction liquid chromatography (HILIC) coupled with time-of-flight mass spectrometry (HILIC-TOF-MS) has proven effective for analyzing isoprenoid intermediates, which can be challenging due to their hydrophilicity. springernature.com
Enzymatic assays provide an alternative approach for Xu5P quantification. One such method involves a series of coupled enzymatic reactions where the formation of fructose 6-phosphate from Xu5P is linked to the production of NADPH, which can be measured fluorimetrically. pnas.org Spectrophotometric methods, based on the enzymatic conversion of Xu5P and subsequent measurement of a colored product, have also been described. nih.govasm.org For instance, the phosphoketolase assay measures the production of ferric acetyl hydroxamate from acetyl phosphate, a product of the phosphoketolase reaction with Xu5P as a substrate. asm.orgnih.gov
High-performance liquid chromatography (HPLC) with fluorescence detection offers a sensitive method for determining the activity of enzymes like 1-deoxy-D-xylulose-5-phosphate synthase (DXS) by quantifying its product. researchgate.net This can involve derivatizing the product with a fluorescent reagent before separation and detection. researchgate.net
Table 1: Comparison of Advanced Analytical Techniques for this compound Analysis
| Technique | Principle | Advantages | Considerations | Reference |
|---|---|---|---|---|
| Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS) | Separation of volatile derivatives by GC followed by mass-based detection and quantification using stable isotope-labeled internal standards. | High sensitivity and specificity; allows for independent quantification of epimers. | Requires derivatization to make the analyte volatile. | nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by tandem mass spectrometry for identification and quantification. | High specificity and sensitivity; suitable for complex biological matrices. | Matrix effects can influence ionization efficiency. | plos.orgresearchgate.net |
| Hydrophilic Interaction Liquid Chromatography-Time-of-Flight Mass Spectrometry (HILIC-TOF-MS) | LC technique for separating polar compounds coupled with high-resolution mass spectrometry. | Effective for hydrophilic molecules like sugar phosphates. | Requires careful method development for optimal separation. | springernature.com |
| Enzymatic Assays (Fluorimetric/Spectrophotometric) | Coupled enzyme reactions leading to a measurable change in fluorescence or absorbance. | Relatively simple and can be high-throughput. | Specificity depends on the enzymes used; may have lower sensitivity than MS-based methods. | pnas.orgnih.govasm.org |
| High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection | Separation by HPLC followed by detection of a fluorescent derivative. | High sensitivity for specific applications like enzyme activity assays. | Requires a derivatization step to introduce a fluorescent tag. | researchgate.net |
Emerging Areas of this compound Research: Unexplored Regulatory Roles and Interpathway Cross-talk
Beyond its established role as a metabolic intermediate, recent research has begun to uncover more complex regulatory functions of this compound, highlighting its involvement in signaling pathways and its role as a key node in metabolic cross-talk.
An important area of emerging research is the role of Xu5P in regulating gene expression . It has been proposed to mediate glucose-induced lipogenesis by activating protein phosphatase 2A (PP2A). pnas.orgwikipedia.org This activation leads to the dephosphorylation and subsequent activation of the carbohydrate-responsive element-binding protein (ChREBP), a key transcription factor for lipogenic genes. wikipedia.org However, more recent studies suggest that glucose 6-phosphate, not Xu5P, is essential for ChREBP activation in response to glucose, indicating a more complex regulatory network than initially thought. wikipedia.org
The cross-talk between the pentose phosphate pathway and other major metabolic routes is another active area of investigation. Xu5P is a critical link between the PPP and glycolysis. It acts as a donor of a two-carbon unit in reactions catalyzed by transketolase, producing glycolytic intermediates such as glyceraldehyde 3-phosphate and fructose 6-phosphate. This connection allows the cell to dynamically shift metabolic flux between these pathways based on cellular needs.
Furthermore, the This compound/phosphate translocator (XPT) facilitates the exchange of pentose phosphates, including Xu5P, between the plastid and the cytosol in plants. frontiersin.org This transport is crucial for coordinating the plastidial and extraplastidial branches of the oxidative pentose phosphate pathway. frontiersin.org The precise regulatory mechanisms and the full extent of the substrates transported by XPT are still under investigation. frontiersin.org
The regulation of the methyl-D-erythritol 4-phosphate (MEP) pathway , where the related compound 1-deoxy-D-xylulose 5-phosphate (DXP) is the first committed intermediate, is also a significant research focus. nih.govmdpi.comresearchgate.netnih.govmdpi.com The enzyme that synthesizes DXP, 1-deoxy-D-xylulose-5-phosphate synthase (DXS), is a major regulatory point in this pathway. plos.orgnih.govmdpi.com Understanding the allosteric regulation of DXS and the functional diversification of its different isoforms is key to elucidating how plants control the biosynthesis of a vast array of isoprenoids. plos.orgmdpi.comresearchgate.net
Future research will likely continue to explore these intricate regulatory networks. The development of sophisticated analytical techniques will be instrumental in dissecting the dynamic changes in Xu5P levels and its interactions with other molecules in response to various stimuli. Unraveling these complex regulatory roles will provide a more complete picture of cellular metabolism and its response to changing environmental and physiological conditions.
Q & A
Q. What enzymatic pathways synthesize Xu5P in microbial systems, and how can these pathways be experimentally validated?
Xu5P is synthesized via the pentose phosphate pathway (PPP) and microbial xylose metabolism. In Escherichia coli and Lactobacillus pentosus, xylose is converted to Xu5P through two key enzymes: xylose isomerase (XylA) and xylulokinase (XylB) . XylA isomerizes xylose to xylulose, and XylB phosphorylates xylulose using ATP to form Xu5P . Methodological Approach:
Q. How is Xu5P detected and quantified in metabolic studies, and what are the limitations of these methods?
Xu5P is quantified using chromatography (HPLC, LC-MS) or enzyme-coupled assays . For example, transketolase-dependent reactions can link Xu5P to NADH production, measurable at 340 nm . Methodological Considerations:
Q. What role does Xu5P play in the non-oxidative phase of the pentose phosphate pathway?
In the PPP’s non-oxidative phase, ribulose 5-phosphate epimerase converts ribulose 5-phosphate to Xu5P, which then interacts with ribose 5-phosphate via transketolase to form sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate, linking PPP to glycolysis . Experimental Validation:
- Isotopic Labeling : Track -glucose to map Xu5P’s carbon flux into glycolytic intermediates .
- Enzyme Inhibition : Use transketolase inhibitors (e.g., oxythiamine) to disrupt Xu5P-dependent reactions .
Advanced Research Questions
Q. How does Xu5P regulate glycolysis and gluconeogenesis, and how can conflicting data on its dual role be resolved?
Xu5P inhibits gluconeogenesis by reducing fructose-2,6-bisphosphate (a key gluconeogenesis suppressor) while stimulating glycolysis in the liver . Contradictions arise in studies where Xu5P levels vary due to tissue-specific enzyme expression (e.g., xylulokinase isoforms). Methodological Strategies:
Q. What experimental approaches are used to study Xu5P’s role in plant isoprenoid biosynthesis?
Xu5P is a precursor in the methylerythritol phosphate (MEP) pathway , which produces plastidic isoprenoids. Key steps include Xu5P conversion to 1-deoxy-D-xylulose 5-phosphate (DXP) via DXP synthase and its inhibition by fosmidomycin . Methodology:
Q. How can computational models resolve contradictions in Xu5P’s metabolic flux across pathways?
Discrepancies arise when Xu5P serves as a PPP intermediate, glycolytic precursor, or isoprenoid substrate. Resolution Strategies:
Q. What mechanisms govern Xu5P transport across plant plastid membranes, and how is this process regulated?
The xylulose 5-phosphate/phosphate translocator (XPT) imports Xu5P into plastids, exchanging it for inorganic phosphate or triose phosphates. XPT has higher affinity for Xu5P than ribose 5-phosphate, ensuring substrate specificity . Experimental Techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
